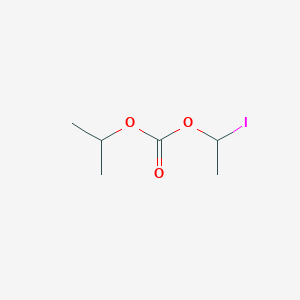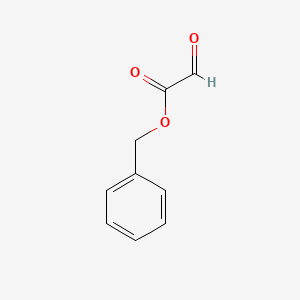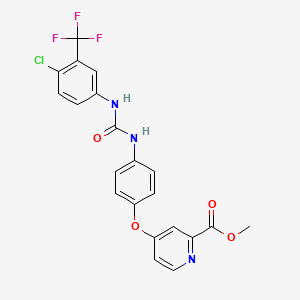
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
Vue d'ensemble
Description
“Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate” is a chemical compound with the molecular formula C21H15ClF3N3O4 . It contains a trifluoromethyl (TFM, -CF3) group, which is a common feature in many FDA-approved drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 464.83 . The compound is a solid at room temperature and should be stored in a sealed, dry environment . The boiling point is predicted to be 580.5±50.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Improved Synthesis of Antitumor Drug Sorafenib : The compound is used in the synthesis of the antitumor drug Sorafenib. The process features cheap materials, simple operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).
Fluorination and Complex Formation
- Fluorinations with Complex Metal Fluorides : The compound is involved in the fluorination process of methyl pyridines using caesium tetrafluorocobaltate, producing various polyfluoro-4-picolines (R. Plevey, Richard W. Rendell, J. Tatlow, 1982).
Structural Investigations
- Protoporphyrinogen IX Oxidase Inhibitors : The structure of this compound, along with other trifluoromethyl-substituted derivatives, has been analyzed for their potential as protoporphyrinogen IX oxidase inhibitors (Bin Li et al., 2005).
- Structural Studies on Chloro-Phenyl-Tetrahydroquinolino Derivatives : The compound's structural derivatives were obtained in one-pot synthesis reactions. These derivatives exhibit similar molecular shapes and geometries across different substitution patterns, influencing their molecular interactions (E. Yamuna et al., 2010).
Applications in Materials Science
- Blue Phosphorescent Iridium Complexes : The compound is used to synthesize blue phosphorescent emitting materials, with potential applications in light-emitting devices. The introduction of fluorine atoms and methyl groups can finely tune the emission of these complexes (Maoliang Xu et al., 2009).
Involvement in Anticancer Research
- Synthesis of Potential Anticancer Agents : This compound has been studied for its potential role in synthesizing anticancer agents. Certain derivatives have shown cytotoxicity comparable to existing cancer drugs (R. Gaudreault et al., 1988).
Crystal Structure Analysis
- Crystal Structure of Sorafenib and Its Tosylate Salt : The compound's crystal structure in different crystalline environments, such as the free base and tosylate salt forms, has been studied, revealing variations in solid-state conformation (K. Ravikumar et al., 2011).
Anticonvulsant Activity Study
- Study of N-Phenyl-N'-pyridylureas : Investigations into compounds like 4-[N-(2-Chloro-6-methylphenyl)ureido]pyridinium chloride provide insights into the stereochemical basis for anticonvulsant activity (A. Camerman et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O4/c1-31-19(29)18-11-15(8-9-26-18)32-14-5-2-12(3-6-14)27-20(30)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H2,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBVPBNBBPHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436807 | |
| Record name | Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |
CAS RN |
573673-43-5 | |
| Record name | Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

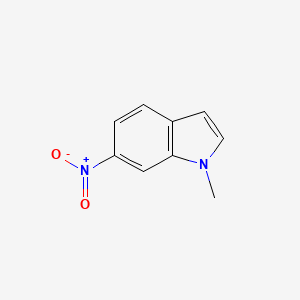
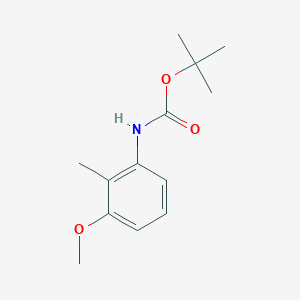
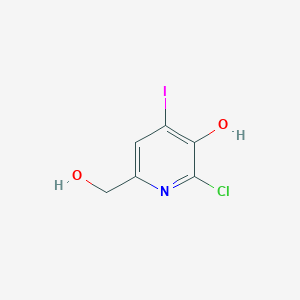
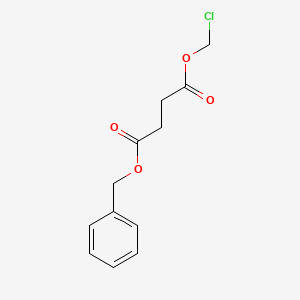
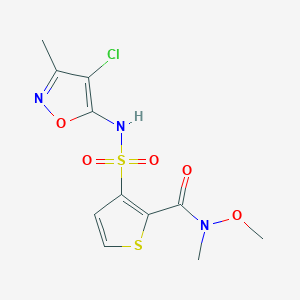
![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)
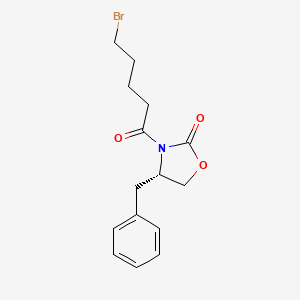
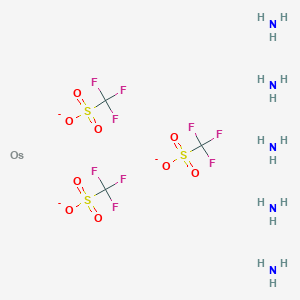
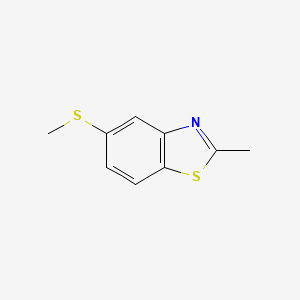
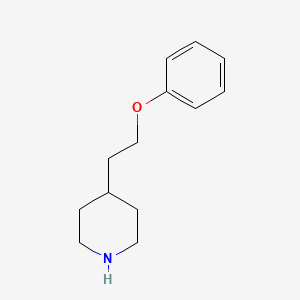
![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
